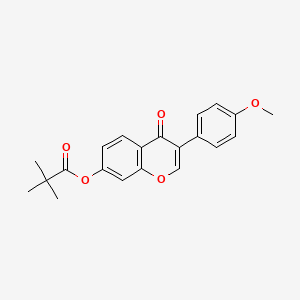

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is a chromenone derivative featuring a methoxyphenyl group at position 3 and a pivalate (tert-butyl ester) moiety at position 5.

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-15-9-10-16-18(11-15)25-12-17(19(16)22)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUZBPZZMWNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate typically involves the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using 4-methoxybenzoyl chloride and suitable catalysts.

Esterification with Pivalic Acid: The final step involves the esterification of the chromone derivative with pivalic acid using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the pivalate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromone core to dihydrochromones.

Substitution: Nucleophilic substitution reactions can occur at the 4-methoxyphenyl group or the chromone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The chromenone core is a common scaffold among analogues, but substituents at positions 3 and 7 dictate pharmacological profiles:

Key Observations :

- Pivalate vs. Piperidine/Carbamate Groups : The pivalate’s bulky tert-butyl group may reduce solubility compared to morpholine or piperidine derivatives but could improve blood-brain barrier (BBB) penetration .

- Activity Correlation : Compounds with polar substituents (e.g., morpholine, piperazine) often show enhanced solubility and target engagement in hydrophilic environments, whereas lipophilic groups like pivalate favor membrane-associated targets .

Pharmacological and Mechanistic Comparisons

Cholinesterase Inhibition

- Compound 18 (Isoflavone derivative) demonstrated dual AChE/BuChE inhibition (IC₅₀: 1.2 µM and 0.9 µM, respectively) via molecular docking studies, suggesting interactions with catalytic anionic sites .

- In contrast, a related chromenone-benzoate ester (3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate) showed stable binding to AChE/BuChE in MM/GBSA studies, highlighting the role of ester groups in modulating enzyme affinity .

Anticancer Activity

- Compound 8i (Formononetin-dithiocarbamate) exhibited potent activity against PC-3 prostate cancer cells (IC₅₀ = 1.97 µM) by inducing G1-phase arrest and suppressing MAPK/Wnt signaling .

- By comparison, formononetin derivatives with hydrazide groups (e.g., (Z)-N′-Benzylidene-2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-acetohydrazide) showed EGFR inhibition, indicating substituent-dependent target specificity .

Antioxidant Effects

Physicochemical and Pharmacokinetic Properties

Activité Biologique

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, also known by its CAS number 444643-83-8, is a compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The objective of this article is to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C21H20O5, with a molar mass of 352.38 g/mol. The structure features a chromene core substituted with a methoxyphenyl group and a pivalate moiety, which may influence its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. In vitro studies have demonstrated that derivatives of chromenes can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The presence of the methoxy group in this compound is hypothesized to enhance its electron-donating ability, thereby improving its antioxidant capacity.

Enzyme Inhibition

One of the key areas of interest for this compound is its potential as an enzyme inhibitor. Studies have shown that similar chromene derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are implicated in neurodegenerative disorders and inflammation, respectively .

Table 1: Enzyme Inhibition Data for Related Compounds

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3-(4-methoxyphenyl)-4-oxo... | AChE | TBD |

| Furochromone Derivative | COX-2 | 10.4 |

| Furochromone Derivative | LOX-15 | 19.2 |

Note: TBD indicates that specific data for this compound is yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anti-cancer activity of chromene derivatives. For instance, studies on related compounds have shown varying degrees of cytotoxicity against breast cancer cell lines (MCF-7) and other tumor types. The ability of these compounds to induce apoptosis in cancer cells could be attributed to their structural characteristics, including the methoxy substitution .

Table 2: Cytotoxicity Assays on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chromene Derivative A | MCF-7 | 17.9 |

| Chromene Derivative B | Hek293 | TBD |

| 3-(4-methoxyphenyl)-4-oxo... | TBD | TBD |

Case Studies

In one notable study examining the structure-activity relationship (SAR) of chromene derivatives, it was found that modifications at specific positions significantly affected biological activity. For example, substituents that enhanced lipophilicity improved membrane permeability and biological interactions with target proteins .

Another case study investigated the molecular docking of chromene derivatives against AChE and COX enzymes, revealing that certain electronic properties of substituents could lead to stronger binding affinities and thus greater inhibitory effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate?

Answer:

The synthesis typically involves a multi-step approach:

Chromenone Core Formation : Start with the cyclization of substituted salicylaldehyde derivatives using acid or base catalysis to form the 4-oxo-4H-chromen scaffold.

Methoxyphenyl Introduction : Use Friedel-Crafts acylation with 4-methoxybenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to attach the 4-methoxyphenyl group at the 3-position .

Pivalate Esterification : React the hydroxyl group at the 7-position with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for esterification) and use chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the product. Yields can be improved by controlling moisture and stoichiometric ratios of reagents .

Advanced: How can computational modeling clarify the electronic effects of the pivalate group on chromenone reactivity?

Answer:

Density Functional Theory (DFT) calculations can analyze the electron-withdrawing nature of the pivalate ester compared to other substituents (e.g., dimethylcarbamate):

- Charge Distribution : The bulky tert-butyl group in pivalate increases steric hindrance, reducing nucleophilic attack at the ester carbonyl.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity trends; lower gaps in pivalate derivatives suggest enhanced electrophilicity at the chromenone core.

Validate models with experimental kinetics (e.g., reaction rates with nucleophiles like amines) and spectroscopic data (FT-IR, ¹³C NMR) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Anticancer Screening : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values compared to reference drugs like doxorubicin .

- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or topoisomerase II via fluorometric or colorimetric kits. Include positive controls (e.g., celecoxib for COX-2) .

- Antimicrobial Activity : Perform agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced: How can crystallographic data resolve ambiguities in substitution patterns of the chromenone core?

Answer:

Single-crystal X-ray diffraction (XRD) provides definitive structural insights:

- Bond Lengths/Angles : Confirm the planarity of the chromenone ring and the orientation of substituents (e.g., dihedral angles between methoxyphenyl and pivalate groups).

- Hydrogen Bonding : Identify intermolecular interactions (e.g., C=O⋯H-N) that influence packing and stability.

For example, XRD of the analog 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen revealed a monoclinic lattice (space group P2₁/n) with β = 100.4°, critical for validating synthetic accuracy .

Advanced: How should researchers address contradictions in reported biological activity data for chromenone derivatives?

Answer:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl) and correlate with bioassay results. For example, trifluoromethyl groups enhance lipophilicity and membrane permeability compared to methoxy .

Targeted Molecular Dynamics : Simulate ligand-receptor binding (e.g., with COX-2 or kinase domains) to identify key interactions (e.g., π-π stacking with aromatic residues).

Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed serum concentrations, incubation times) to minimize variability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.8 ppm) and pivalate tert-butyl protons (δ ~1.3 ppm). The chromenone carbonyl (C=O) appears at δ ~175–180 ppm in ¹³C NMR .

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and chromenone lactone C=O (~1680 cm⁻¹).

- HRMS : Validate molecular weight (e.g., calculated m/z for C₂₃H₂₂O₅: 402.1467) .

Advanced: What mechanistic insights explain the compound’s potential enzyme inhibition?

Answer:

- Competitive Inhibition : The chromenone core mimics natural substrates (e.g., arachidonic acid in COX-2), binding reversibly to the active site.

- Covalent Modification : The α,β-unsaturated ketone in the chromenone may undergo Michael addition with cysteine residues in enzymes like topoisomerase II.

Validate via kinetic assays (e.g., Lineweaver-Burk plots) and mass spectrometry to detect enzyme-adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.